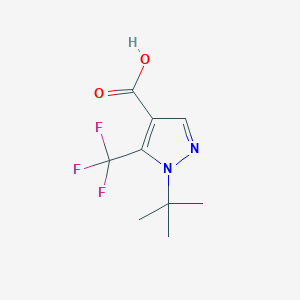

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms in adjacent positions. The tert-butyl group and trifluoromethyl group are substituents that modify the physical and chemical properties of the pyrazole core, potentially leading to various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in several studies. A novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides good yields . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole to give 1,5-diaminopyrazole with good regiochemical control, which can further react with various electrophiles to form different pyrazole derivatives . Additionally, the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters has been achieved through the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures .

Molecular Structure Analysis

Structural studies of pyrazole derivatives have been conducted, revealing insights into their molecular geometry. For instance, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, showing a planar heterocyclic core with a conjugated π-electron system . The X-ray crystal structure of a pyrazolotriazepine derivative has also been reported, providing detailed information on the molecular arrangement .

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. The reaction of 1,5-diaminopyrazole with carbon disulfide and subsequent alkylation leads to the formation of pyrazolo[1,5-b]1,2,4-triazole, which is a useful photographic magenta coupler . Electrophilic halogenation and cycloaddition reactions have been considered for 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, demonstrating the versatility of pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The trifluoromethyl group, for example, is known to impart unique properties such as increased lipophilicity and metabolic stability, which are desirable in drug design . The tert-butyl group can be readily removed under acidic conditions, as demonstrated in the synthesis of 1-(tert-butyl)-4-trifluoroacetylpyrazoles, indicating the potential for further chemical modifications . The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide has been studied in both solid state and solution, showing that the ratio of tautomers depends on the temperature, which could affect the compound's reactivity and interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Regioselectivity in Synthesis : A comparative study highlighted methods for synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating how different reaction media can influence the formation of specific isomers. This includes using 1-butyl-3-methylimidazolium tetrafluoroborate and pyridine as reaction media, leading to a mixture of pyrazoles, and employing NaOH in EtOH for high regioselectivity (Martins et al., 2012).

Chemical Reactivity and Applications

- Fused Derivatives and Biological Activity : Research on the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives, closely related to the targeted compound, suggests their potential as biologically active compounds. This includes studies on the acylation of amino groups, forming compounds with potential pharmacological applications (Mironovich & Shcherbinin, 2014).

- Synthesis of Halo-Substituted Derivatives : The synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines demonstrates the potential to create novel compounds with diverse functional groups. These compounds have been studied for their ability to undergo various reactions, such as acylation, which could be relevant in the development of new materials or drugs (Ivanov et al., 2017).

Supramolecular Structures

- Hydrogen-Bonded Structures : Studies on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, including derivatives with trifluoromethyl groups, have revealed interesting supramolecular structures formed via hydrogen bonding. These findings are significant for understanding the molecular assembly and potential applications in material science (Castillo et al., 2009).

Fluorinated Pyrazole-Carboxylic Acids

- Multigram Scale Synthesis : A study demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This is relevant for the mass production of compounds for industrial or pharmacological use (Iminov et al., 2015).

Novel Derivatives and Antibacterial Activity

- Antibacterial Derivatives : Research on the synthesis of novel derivatives of imidazo[1,2-a]pyrazin-6-yl ethan-1-amines, which bear structural similarity to the targeted compound, indicates potential for antibacterial applications. This underscores the relevance of such compounds in medicinal chemistry and drug development (Prasad, 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPZUNLSYYEDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363248 | |

| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

142818-02-8 | |

| Record name | 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142818-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.